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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MAXON (MAX-001), a novel non-opioid, non-

NSAID analgesic in development, against established treatments for acute pain. The

information is based on publicly available data and is intended to inform research and

development professionals.

Disclaimer: The full quantitative data from the Phase 1 clinical trial of MAX-001 (study MAX-

001-101) has not yet been publicly released. Therefore, a direct statistical comparison of its

treatment effects with other analgesics is not currently possible. This guide summarizes the

available qualitative data for MAX-001 and presents quantitative data for comparator drugs

from existing literature, highlighting the need for future head-to-head studies.

Introduction to MAXON (MAX-001)
MAX-001, developed by MAXONA Pharmaceuticals, is an investigational oral therapy for the

management of acute and chronic pain.[1][2][3][4] It is a proprietary extended-release

formulation of nefopam, a centrally-acting analgesic.[2][3] The key distinguishing feature of

MAX-001 is its novel mechanism of action as a triple neurotransmitter reuptake inhibitor, with

the highest potency for norepinephrine, followed by serotonin, and then dopamine.[1][2][4] This

mechanism positions it as a potential alternative to traditional pain medications like opioids and

non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][4] Upon approval, MAX-001 is expected

to be the only triple monoamine reuptake inhibitor indicated for acute pain in the United States.

[1][4]
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MAX-001 Phase 1 Clinical Trial Overview
MAXONA Pharmaceuticals has completed a Phase 1 clinical trial (MAX-001-101) to assess the

safety and pharmacokinetics of MAX-001. While specific data is pending publication, the

company has released preliminary findings.

Experimental Protocol: MAX-001-101 Study
The Phase 1 study was a three-stage, randomized, double-blind, placebo-controlled trial

involving 94 healthy participants who received a total of 432 doses.[3] The study design aimed

to evaluate the safety and pharmacokinetic profile of various formulations and dosages of

MAX-001.

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple

ascending doses of MAX-001 in healthy volunteers.

Participants: 94 healthy individuals.

Dosage: Doses ranged from 30mg to 240mg.

Blinding: Double-blind, placebo-controlled.

Below is a workflow diagram of the described Phase 1 clinical trial.
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Phase 1 Clinical Trial Workflow for MAX-001.
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MAX-001 Safety and Tolerability (Qualitative Data)
According to preliminary results, MAX-001 was well-tolerated among study participants.[1][2][3]

Serious Adverse Events: No serious adverse events were reported.[3]

Treatment-Emergent Adverse Events: Most reported treatment-emergent adverse events

were assessed as "mild" in severity.[3]

Discontinuations: There were no premature discontinuations due to treatment-related

adverse events.[3]

Clinical Observations: No concerning findings or abnormal trends were observed in

electrocardiograms (ECGs), clinical labs, or vital signs.

Mechanism of Action: Signaling Pathway
MAX-001's analgesic effect is attributed to its role as a triple neurotransmitter reuptake

inhibitor. By blocking the reuptake of norepinephrine, serotonin, and dopamine in the synaptic

cleft, it enhances the concentration of these neurotransmitters, which are involved in

descending pain modulation pathways.
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Mechanism of Action of MAX-001.

Comparison with Alternative Acute Pain Treatments
The current standard of care for acute pain typically involves a multimodal approach, starting

with non-opioid analgesics like NSAIDs and acetaminophen, and escalating to opioids for more

severe pain.[1][5]
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen, are commonly used for mild to moderate acute pain. Their primary

mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which reduces the

production of prostaglandins involved in inflammation and pain signaling.

Table 1: Common Adverse Events Associated with NSAIDs

Adverse Event Frequency Severity

Gastrointestinal Upset Common Mild to Moderate

Nausea Common Mild to Moderate

Headache Common Mild

Dizziness Common Mild

Gastrointestinal Bleeding Less Common Severe

Renal Impairment Rare Severe

Cardiovascular Events Rare Severe

Note: Frequencies and severities are generalized from various sources and can vary based on

the specific NSAID, dosage, and patient population.

Acetaminophen
Acetaminophen is another first-line treatment for mild to moderate pain. Its exact mechanism is

not fully understood but is thought to involve central nervous system pathways.

Table 2: Pharmacokinetic Parameters of Acetaminophen (Oral Administration)
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Parameter Value (Healthy Adults)

Tmax (Time to Peak Concentration) 30-60 minutes

Bioavailability ~88%

Half-life 2-3 hours

Metabolism Hepatic

Data compiled from various pharmacokinetic studies.

Opioids
Opioids are reserved for severe acute pain due to their significant side effect profile and

potential for dependence. They act on opioid receptors in the central nervous system to block

pain signals.

Table 3: Common Adverse Events Associated with Opioids

Adverse Event Frequency Severity

Nausea & Vomiting Common Mild to Severe

Constipation Common Mild to Severe

Drowsiness Common Mild to Severe

Dizziness Common Mild to Moderate

Respiratory Depression Less Common Severe/Life-threatening

Dependence/Addiction Risk with prolonged use Severe

Note: Frequencies and severities are generalized and can vary based on the specific opioid,

dosage, and patient.

Future Directions
The completion of the MAX-001 Phase 1 trial is a significant step. The forthcoming publication

of the full, quantitative data from the MAX-001-101 study is crucial for the scientific community
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to conduct a thorough statistical analysis and direct comparison with existing therapies. Future

Phase 2 and 3 trials will be essential to establish the efficacy and safety of MAX-001 in patient

populations and to delineate its precise role in the clinical management of acute pain.

Researchers and drug development professionals should monitor for these publications to fully

evaluate the therapeutic potential of this novel analgesic.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1196451?utm_src=pdf-custom-synthesis
https://www.prnewswire.com/news-releases/maxona-pharmaceuticals-announces-max-oo1-phase-1-clinical-program-results-302403703.html
https://www.prnewswire.com/news-releases/maxona-pharmaceuticals-announces-max-oo1-phase-1-clinical-program-results-302403703.html
https://pubmed.ncbi.nlm.nih.gov/28419483/
https://pubmed.ncbi.nlm.nih.gov/28419483/
https://pubmed.ncbi.nlm.nih.gov/28419483/
https://firstwordpharma.com/story/5943006
https://www.mdpi.com/1424-8247/17/1/29
https://www.ncbi.nlm.nih.gov/books/NBK482369/
https://www.benchchem.com/product/b1196451#statistical-analysis-of-maxon-treatment-effects
https://www.benchchem.com/product/b1196451#statistical-analysis-of-maxon-treatment-effects
https://www.benchchem.com/product/b1196451#statistical-analysis-of-maxon-treatment-effects
https://www.benchchem.com/product/b1196451#statistical-analysis-of-maxon-treatment-effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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